molecular formula C6H8ClN3O B3356356 2-Chloro-3-imidazol-1-ylpropanamide CAS No. 65991-94-8

2-Chloro-3-imidazol-1-ylpropanamide

Cat. No. B3356356
CAS RN: 65991-94-8
M. Wt: 173.6 g/mol
InChI Key: SRKNCZWSAGOLGR-UHFFFAOYSA-N
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Description

2-Chloro-3-imidazol-1-ylpropanamide is a chemical compound with the molecular formula C6H8ClN3O. It has a molecular weight of 173.60000 . The compound is also known by the synonym 2-chloro-3-imidazol-1-yl-propionamide .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-imidazol-1-ylpropanamide consists of 6 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 173.03600 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-3-imidazol-1-ylpropanamide are not detailed in the searched resources, imidazoles are known to be key components in functional molecules used in various applications . The bonds formed during the creation of the imidazole are a crucial part of these reactions .


Physical And Chemical Properties Analysis

2-Chloro-3-imidazol-1-ylpropanamide has a density of 1.45g/cm3 and a boiling point of 448.3ºC at 760 mmHg . The compound has a flash point of 224.9ºC . The LogP value, which indicates the compound’s lipophilicity, is 0.67610 .

Future Directions

While specific future directions for 2-Chloro-3-imidazol-1-ylpropanamide are not detailed in the searched resources, the field of imidazole research is active and evolving . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications .

properties

IUPAC Name

2-chloro-3-imidazol-1-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c7-5(6(8)11)3-10-2-1-9-4-10/h1-2,4-5H,3H2,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKNCZWSAGOLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60316417
Record name 2-chloro-3-imidazol-1-ylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-imidazol-1-ylpropanamide

CAS RN

65991-94-8
Record name NSC303296
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-3-imidazol-1-ylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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